molecular formula C18H17N3O4 B5209313 3-[3-(4-methyl-2-nitrophenoxy)propyl]quinazolin-4-one

3-[3-(4-methyl-2-nitrophenoxy)propyl]quinazolin-4-one

Cat. No.: B5209313
M. Wt: 339.3 g/mol
InChI Key: ATCGJEJCNQWNFP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-[3-(4-methyl-2-nitrophenoxy)propyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-13-7-8-17(16(11-13)21(23)24)25-10-4-9-20-12-19-15-6-3-2-5-14(15)18(20)22/h2-3,5-8,11-12H,4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCGJEJCNQWNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[3-(4-methyl-2-nitrophenoxy)propyl]quinazolin-4-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps :

    Preparation of 4-methyl-2-nitrophenol: This can be achieved through nitration of 4-methylphenol (p-cresol) using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of 3-(4-methyl-2-nitrophenoxy)propyl bromide: The 4-methyl-2-nitrophenol is then reacted with 3-bromopropanol in the presence of a base such as potassium carbonate to form the ether linkage.

    Cyclization to form quinazolinone: The final step involves the reaction of the intermediate with anthranilic acid under acidic conditions to form the quinazolinone ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the process.

Chemical Reactions Analysis

3-[3-(4-methyl-2-nitrophenoxy)propyl]quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and alcohol.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to 3-[3-(4-methyl-2-nitrophenoxy)propyl]quinazolin-4-one include other quinazolinone derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to other quinazolinone derivatives.

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